molecular formula C9H17N3O2 B13426121 (Z)-N'-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide

(Z)-N'-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide

Cat. No.: B13426121
M. Wt: 199.25 g/mol
InChI Key: LZHLHUKNTXBZBL-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(6-methoxy-3-azabicyclo[311]heptan-3-yl)acetimidamide is a complex organic compound featuring a bicyclic structure with a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient . The general approach includes the following steps:

    Reduction of Spirocyclic Oxetanyl Nitriles: This step involves the use of reducing agents to convert the nitrile group into the desired amine.

    Formation of the Bicyclic Structure: The intermediate is then cyclized to form the 3-azabicyclo[3.1.1]heptane core.

Industrial Production Methods

Industrial production methods for this compound are still under development, but the scalability of the synthetic route involving the reduction of spirocyclic oxetanyl nitriles suggests that it could be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(Z)-N’-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (Z)-N’-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N’-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide is unique due to its specific functional groups and the presence of a hydroxyimino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

N'-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanimidamide

InChI

InChI=1S/C9H17N3O2/c1-14-9-6-2-7(9)4-12(3-6)5-8(10)11-13/h6-7,9,13H,2-5H2,1H3,(H2,10,11)

InChI Key

LZHLHUKNTXBZBL-UHFFFAOYSA-N

Isomeric SMILES

COC1C2CC1CN(C2)C/C(=N/O)/N

Canonical SMILES

COC1C2CC1CN(C2)CC(=NO)N

Origin of Product

United States

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